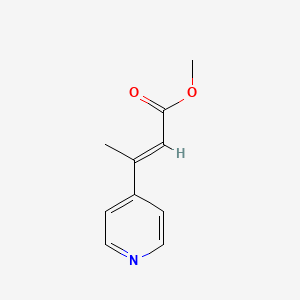

Methyl 3-(pyridin-4-yl)but-2-enoate

Description

Significance of Pyridyl and α,β-Unsaturated Ester Moieties in Synthetic Methodologies

The pyridine (B92270) ring, a heteroaromatic amine, is a fundamental structure found in a vast array of natural products, pharmaceuticals, and functional materials. Its presence can influence the electronic properties, solubility, and biological activity of a molecule. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a base, or a ligand for metal catalysts, making it a key functional group in directing chemical reactions and molecular interactions.

On the other hand, the α,β-unsaturated ester moiety is a highly versatile functional group in organic synthesis. The conjugated system of the carbon-carbon double bond and the carbonyl group creates multiple reactive sites. This allows for a variety of chemical transformations, including conjugate additions (Michael additions), cycloadditions, and reductions. These reactions are fundamental in the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures.

The combination of these two moieties in a single molecule, as in Methyl 3-(pyridin-4-yl)but-2-enoate, results in a compound with a rich and diverse reactivity profile, making it a valuable intermediate for synthetic chemists.

Overview of Analogous Chemical Compounds and Their Research Relevance

The study of analogous compounds provides valuable insights into the properties and potential applications of this compound. For instance, derivatives of cinnamic acid, which are phenyl-substituted α,β-unsaturated carboxylic acids, and their esters are widely studied for their biological activities and as precursors in the synthesis of various polymers and fine chemicals.

Similarly, other pyridyl-substituted acrylates and related butenoates have been investigated for their role in the synthesis of more complex heterocyclic systems. For example, the related compound (2E)-3-(pyridin-4-yl)but-2-enoic acid is a known chemical entity. nrochemistry.com The reactivity of these analogous compounds in various chemical transformations helps to predict the chemical behavior of this compound.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl (E)-3-pyridin-4-ylbut-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-8(7-10(12)13-2)9-3-5-11-6-4-9/h3-7H,1-2H3/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSEZPUXYGJOUOC-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)OC)C1=CC=NC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C(=O)OC)/C1=CC=NC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthetic Analysis and Strategic Disconnections

Disconnection Approaches for the α,β-Unsaturated Ester System

The α,β-unsaturated ester moiety is a key functional group in the target molecule, and its disconnection is a primary consideration in the retrosynthetic analysis. A common and effective strategy for disconnecting this system is through a Wittig-type reaction. youtube.com This approach involves breaking the carbon-carbon double bond, leading to two simpler precursor molecules.

Disconnection:

The Cα-Cβ double bond of the α,β-unsaturated ester is disconnected. This leads to a resonance-stabilized phosphonium (B103445) ylide (a Wittig reagent) and an aldehyde.

Synthons and Synthetic Equivalents:

Synthon 1 (Cα-Cβ fragment): An ester-stabilized carbanion.

Synthetic Equivalent 1: A phosphonium ylide, such as methyl (triphenylphosphoranylidene)acetate. This reagent is commercially available and widely used in olefination reactions.

Synthon 2 (Pyridine-containing fragment): A carbonyl compound.

Synthetic Equivalent 2: Pyridine-4-carbaldehyde.

The forward synthesis would then involve the reaction of methyl (triphenylphosphoranylidene)acetate with pyridine-4-carbaldehyde to form the desired α,β-unsaturated ester. youtube.com The Horner-Wadsworth-Emmons (HWE) reaction, a variation of the Wittig reaction, could also be employed, potentially offering better control over the stereoselectivity of the double bond. youtube.com

Another potential disconnection strategy for α,β-unsaturated carbonyl compounds is an aldol (B89426) condensation. youtube.com This would involve disconnecting the Cα-Cβ bond to give an enolate and a carbonyl compound. However, for this specific target molecule, the Wittig-type disconnection is generally more direct and reliable.

Retrosynthesis of the Pyridine (B92270) Moiety

The pyridine ring is a fundamental heterocyclic core of the target molecule. Its retrosynthesis focuses on established methods for pyridine synthesis. advancechemjournal.com A common approach is to disconnect the pyridine ring, leading to simpler acyclic precursors.

Disconnection:

One of the most powerful methods for constructing substituted pyridines is the Hantzsch pyridine synthesis. nih.govillinois.edu This involves the condensation of an α,β-unsaturated compound, an active methylene (B1212753) compound, and ammonia (B1221849) or an ammonia equivalent. advancechemjournal.com For the 4-substituted pyridine in our target molecule, a variation of this approach can be envisioned.

A more direct retrosynthetic approach for a pre-functionalized pyridine ring, like in pyridine-4-carbaldehyde (a key intermediate from the α,β-unsaturated ester disconnection), involves identifying commercially available or easily synthesized pyridine derivatives. Pyridine-4-carbaldehyde itself is a common building block.

Alternatively, one could consider the synthesis of the pyridine ring from acyclic precursors through a [4+2] cycloaddition reaction. nih.gov This would involve the reaction of a 1-azadiene or a 2-azadiene with a suitable dienophile. nih.gov However, for a simple 4-substituted pyridine, starting from a pre-formed pyridine ring is often more efficient.

Functional Group Interconversions (FGIs) in Retrosynthetic Pathways

Functional group interconversions (FGIs) are crucial steps in a retrosynthetic analysis, allowing for the conversion of one functional group into another to facilitate a key disconnection or to utilize a more convenient starting material. numberanalytics.comfiveable.metgc.ac.in

In the retrosynthesis of methyl 3-(pyridin-4-yl)but-2-enoate, several FGIs can be considered:

Ester to Carboxylic Acid: The methyl ester can be retrosynthetically converted to a carboxylic acid. youtube.com This FGI allows for more flexibility in the final esterification step of the forward synthesis. The carboxylic acid can be activated in various ways (e.g., conversion to an acid chloride) to react with methanol.

Aldehyde to Alcohol: The pyridine-4-carbaldehyde, a key intermediate, can be retrosynthetically derived from the corresponding alcohol, 4-(hydroxymethyl)pyridine, through an oxidation reaction. This FGI might be useful if the alcohol is a more readily available or cheaper starting material.

Nitrile to Aldehyde: In a more elaborate pathway for the synthesis of the pyridine moiety, a nitrile group could be a precursor to the aldehyde functionality through reduction.

The following table summarizes potential FGIs in the retrosynthetic analysis:

| Target Functional Group | Precursor Functional Group | Forward Reaction |

| Methyl Ester | Carboxylic Acid | Fischer Esterification or acylation |

| Aldehyde | Primary Alcohol | Oxidation (e.g., with PCC, Swern oxidation) |

| Aldehyde | Nitrile | Reduction (e.g., with DIBAL-H) |

Stereochemical Control in Retrosynthetic Design

The double bond in this compound can exist as either the (E) or (Z) isomer. Therefore, stereochemical control is a critical aspect of the synthetic design to selectively obtain the desired isomer. uni.lu

The Wittig reaction, a key step in the proposed synthesis, can exhibit variable stereoselectivity depending on the nature of the ylide and the reaction conditions. youtube.com

Stabilized Ylides: The phosphonium ylide derived from methyl acetate (B1210297) is a stabilized ylide. Reactions of stabilized ylides with aldehydes generally favor the formation of the thermodynamically more stable (E)-isomer. youtube.com This is advantageous if the desired product is the (E)-isomer.

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction, which utilizes a phosphonate (B1237965) carbanion, is a powerful alternative that typically provides excellent (E)-selectivity for the formation of α,β-unsaturated esters. youtube.com This would be the preferred method if high (E)-stereoselectivity is required.

The choice of reaction conditions, such as the solvent and the presence of salts (e.g., lithium halides), can also influence the E/Z ratio in Wittig-type reactions.

Should the (Z)-isomer be the desired product, modifications to the Wittig reaction, such as the use of non-stabilized ylides under salt-free conditions (Schlosser modification), could be employed, although this is generally more challenging for ester-substituted alkenes.

Another strategy to control stereochemistry, although less direct for this specific target, is the isomerization of an α,β-unsaturated ester to a β,γ-unsaturated isomer, which can sometimes be achieved with stereocontrol. nih.gov However, this is not directly applicable to the formation of the target molecule itself.

Mechanistic Investigations of Reactions Involving Methyl 3 Pyridin 4 Yl but 2 Enoate

Nucleophilic Addition Reactions to the α,β-Unsaturated System (e.g., Michael Addition)

The α,β-unsaturated ester moiety in Methyl 3-(pyridin-4-yl)but-2-enoate makes it an excellent substrate for nucleophilic addition reactions, most notably the Michael addition. organic-chemistry.orgwikipedia.org This reaction involves the 1,4-addition of a nucleophile to the conjugated system. organic-chemistry.orgmasterorganicchemistry.com

The mechanism of the Michael addition proceeds in three main steps:

Formation of the Nucleophile: A suitable pronucleophile is deprotonated by a base to generate a resonance-stabilized carbanion (an enolate or a similar species). wikipedia.orgmasterorganicchemistry.com

Conjugate Addition: The nucleophile attacks the β-carbon of the α,β-unsaturated system of this compound. This is the key bond-forming step and results in the formation of a new enolate intermediate. wikipedia.orgmasterorganicchemistry.com The driving force for this step is the formation of a more stable C-C single bond at the expense of a C-C pi bond. masterorganicchemistry.com

Protonation: The enolate intermediate is then protonated, typically by the conjugate acid of the base used in the first step or by a solvent, to yield the final 1,4-adduct. wikipedia.orgmasterorganicchemistry.com

The reactivity of the carbonyl carbon in nucleophilic additions is influenced by both electronic and steric factors. Aldehydes are generally more reactive than ketones due to less steric hindrance and a more electrophilic carbonyl carbon. libretexts.orgyoutube.com In the context of this compound, the pyridine (B92270) ring can influence the electrophilicity of the conjugated system.

A variety of nucleophiles can participate in Michael additions, including organocuprates (Gilman reagents), enamines, and stabilized carbanions derived from compounds like malonates and nitroalkanes. organic-chemistry.orgmasterorganicchemistry.com The choice of nucleophile and reaction conditions can be tailored to achieve specific synthetic outcomes. For instance, organolithium reagents have been shown to react effectively with similar olefinic N-heterocycles, where the resulting anionic intermediates are stabilized, allowing for subsequent reactions with other electrophiles. nsf.gov

Table 1: Key Steps in the Michael Addition Reaction

| Step | Description |

|---|---|

| 1 | Deprotonation of a pronucleophile to form a resonance-stabilized carbanion. wikipedia.orgmasterorganicchemistry.com |

| 2 | Nucleophilic attack of the carbanion at the β-carbon of the α,β-unsaturated system. wikipedia.orgmasterorganicchemistry.com |

| 3 | Protonation of the resulting enolate intermediate to give the final product. wikipedia.orgmasterorganicchemistry.com |

Electrophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring in this compound is an electron-deficient aromatic system. This is due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic aromatic substitution (EAS). youtube.comyoutube.com Consequently, EAS reactions on pyridine generally require harsh conditions and tend to be sluggish. youtube.com

The mechanism of EAS on pyridine involves the attack of an electrophile on the π-system of the ring to form a cationic intermediate known as a sigma complex or arenium ion. The stability of this intermediate determines the regioselectivity of the reaction.

When an electrophile attacks the pyridine ring, three possible sigma complexes can be formed, corresponding to attack at the C-2 (ortho), C-3 (meta), or C-4 (para) positions relative to the nitrogen atom.

Attack at C-2 or C-4: The positive charge in the resulting resonance structures is placed on the electronegative nitrogen atom in one of the contributors. This is a highly unfavorable and destabilizing arrangement. youtube.com

Attack at C-3: The positive charge is distributed over the carbon atoms of the ring, avoiding placement on the nitrogen atom. This results in a more stable intermediate compared to attack at the ortho or para positions. youtube.com

Therefore, electrophilic aromatic substitution on pyridine derivatives preferentially occurs at the C-3 (meta) position. youtube.comyoutube.com However, the presence of the butenoate substituent at the 4-position of this compound will further influence the regioselectivity. The substituent's electronic effects (both inductive and resonance) will direct incoming electrophiles.

To enhance the reactivity of the pyridine ring towards EAS, activating groups can be introduced, or the reaction can be carried out on the corresponding pyridine N-oxide. The N-oxide is more reactive and directs electrophiles to the C-4 position. Subsequent reduction of the N-oxide can then yield the desired 4-substituted pyridine. youtube.com

Cycloaddition Reactions (e.g., [2+2] Photodimerizations)

The carbon-carbon double bond in the butenoate chain of this compound can participate in cycloaddition reactions. One notable example is the [2+2] photodimerization, which occurs upon irradiation with UV light. These reactions are synthetically useful for the construction of cyclobutane (B1203170) rings.

The mechanism of [2+2] photodimerization is a photochemical pericyclic reaction. Upon absorption of a photon, the molecule is promoted to an electronically excited state. In this excited state, the molecule can react with a ground-state molecule in a concerted fashion to form a cyclobutane ring. The stereochemistry of the product is often dictated by the Woodward-Hoffmann rules for photochemical reactions.

Beyond photodimerizations, the activated double bond can also participate in other types of cycloadditions, such as [3+2] cycloadditions with 1,3-dipoles like nitrile N-oxides. nih.govnih.gov The regioselectivity of these reactions is governed by both steric and electronic factors of the reactants. nih.gov For instance, in the reaction of a similar acridine-containing acrylate (B77674) with nitrile N-oxides, the regioselectivity was found to be highly influenced by the electronic properties of the alkene. nih.gov

Table 2: Types of Cycloaddition Reactions

| Reaction Type | Description |

|---|---|

| [2+2] Photodimerization | A photochemical reaction where two alkene units combine to form a cyclobutane ring upon UV irradiation. |

| [3+2] Cycloaddition | A reaction between a 1,3-dipole and a dipolarophile (the alkene) to form a five-membered heterocyclic ring. nih.govnih.gov |

Rearrangement Reactions (e.g., Sigmatropic Rearrangements)

While specific examples for this compound are not prevalent in the searched literature, the structural motifs present in its derivatives or related compounds suggest the potential for various rearrangement reactions, particularly sigmatropic rearrangements. libretexts.orgopenstax.org

Sigmatropic rearrangements are intramolecular pericyclic reactions where a σ-bond migrates across a π-system. libretexts.org The classification of these rearrangements is given by the notation [i,j], where i and j are the number of atoms over which the σ-bond migrates on each fragment.

Common types of sigmatropic rearrangements include:

organic-chemistry.orgstereoelectronics.org-Hydrogen Shifts: In systems containing a 1,3-diene moiety, a hydrogen atom can migrate across the π-system. Thermally, these reactions proceed via a suprafacial pathway. openstax.orglibretexts.org

wiley-vch.dewiley-vch.de-Sigmatropic Rearrangements: These are among the most synthetically useful sigmatropic rearrangements and include the Cope and Claisen rearrangements. libretexts.orgopenstax.org The Cope rearrangement involves a 1,5-diene, while the Claisen rearrangement involves an allyl vinyl ether or an allyl aryl ether. stereoelectronics.orglibretexts.org

For a derivative of this compound to undergo a classic Claisen or Cope rearrangement, further structural modifications would be necessary to create the required 1,5-diene or allyl vinyl ether substructure. However, other less common sigmatropic shifts or other classes of rearrangements, such as those initiated by nucleophilic attack leading to ring transformations, could be envisaged under specific reaction conditions. researchgate.net For example, some rearrangement reactions are known to be initiated by nucleophilic attack on related heterocyclic systems. wiley-vch.de

Hydrogen Bonding Interactions and Their Mechanistic Role

Hydrogen bonding plays a crucial role in the structure, reactivity, and mechanistic pathways of molecules containing hydrogen bond donors and acceptors. In the context of this compound, the pyridine nitrogen atom is a hydrogen bond acceptor, and in the presence of suitable donors (like protic solvents or other reactants), hydrogen bonding can significantly influence reaction outcomes.

For instance, in nucleophilic addition reactions, hydrogen bonding to the carbonyl oxygen can increase the electrophilicity of the carbonyl carbon, thereby accelerating the rate of nucleophilic attack. youtube.com Similarly, hydrogen bonding to the pyridine nitrogen can affect the electronic properties of the entire molecule.

In the solid state, hydrogen bonding interactions are key in determining the crystal packing. Studies on structurally related pyridylpropenoic acids have shown that intermolecular hydrogen bonds between carboxylic acid groups lead to the formation of dimers. nih.gov Furthermore, weaker C-H···N hydrogen bonds can link these dimeric units into larger supramolecular assemblies. nih.gov

The formation of such supramolecular structures can have mechanistic implications, particularly in solid-state reactions or in non-polar solvents where aggregation may occur. The pre-organization of reactants through hydrogen bonding can influence the stereoselectivity and regioselectivity of a reaction. For example, the conformation of related hydrazone molecules, which dictates their reactivity, can be defined by intramolecular hydrogen and chalcogen bonding. nih.gov

Computational and Theoretical Studies

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. It is widely applied to understand molecular geometry, predict spectroscopic behavior, and calculate reactivity descriptors that offer insights into a molecule's stability and reaction tendencies. However, no dedicated DFT studies have been published for Methyl 3-(pyridin-4-yl)but-2-enoate.

Molecular Geometry Optimization and Electronic Structure Analysis

No literature is available that details the molecular geometry optimization or electronic structure analysis of this compound using DFT methods. Such a study would typically involve calculating bond lengths, bond angles, and dihedral angles to determine the most stable three-dimensional conformation of the molecule.

Prediction of Spectroscopic Parameters (e.g., NMR, IR)

There are no published studies that use DFT to predict the Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectroscopic parameters for this compound. Theoretical calculations of this nature are often used to complement experimental data, aiding in the structural elucidation of compounds.

Global Reactivity Descriptors (e.g., Electronegativity, Chemical Hardness, Potential, Softness)

Global reactivity descriptors are crucial in conceptual DFT for predicting the chemical behavior of a molecule. These descriptors, including electronegativity, chemical hardness, chemical potential, and softness, are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). A thorough search found no studies that have calculated or reported these parameters for this compound.

| Descriptor | Formula | Value |

| Electronegativity (χ) | (-\frac{E{HOMO} + E_{LUMO}}{2}) | Data Not Available |

| Chemical Hardness (η) | (\frac{E_{LUMO} - E_{HOMO}}{2}) | Data Not Available |

| Chemical Potential (µ) | (\frac{E_{HOMO} + E_{LUMO}}{2}) | Data Not Available |

| Softness (S) | (\frac{1}{2η}) | Data Not Available |

Analysis of Intramolecular and Intermolecular Interactions

An analysis of the non-covalent interactions within (intramolecular) and between (intermolecular) molecules is vital for understanding the physical properties and crystal packing of a compound. There is no available literature that reports on the analysis of these interactions for this compound.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the local magnetic fields around atomic nuclei. For Methyl 3-(pyridin-4-yl)but-2-enoate, both ¹H and ¹³C NMR spectroscopy are employed to determine its precise chemical structure.

¹H NMR Chemical Shift Analysis

The ¹H NMR spectrum of this compound, typically recorded in a solvent like deuterochloroform (CDCl₃), reveals distinct signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) are measured in parts per million (ppm) and provide insight into the electronic environment of each proton.

Table 1: ¹H NMR Chemical Shift Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| Pyridine-H (α to N) | ~8.65 | d | ~6.0 | 2H |

| Pyridine-H (β to N) | ~7.30 | d | ~6.0 | 2H |

| Vinylic-H | ~5.80 | s | - | 1H |

| Methyl Ester (-OCH₃) | ~3.70 | s | - | 3H |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the concentration.

The protons on the pyridine (B92270) ring typically appear in the downfield region of the spectrum due to the deshielding effect of the aromatic ring current and the electronegative nitrogen atom. The two protons adjacent to the nitrogen (α-protons) are expected to resonate at a higher chemical shift (around 8.65 ppm) compared to the two protons further away (β-protons, around 7.30 ppm). The splitting pattern for these protons is typically a doublet, arising from coupling to the adjacent proton.

The vinylic proton of the but-2-enoate moiety is anticipated to appear as a singlet around 5.80 ppm. The protons of the methyl ester group (-OCH₃) and the methyl group attached to the double bond (-CH₃) are expected to be observed as sharp singlets at approximately 3.70 ppm and 2.50 ppm, respectively.

¹³C NMR Chemical Shift Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in this compound are indicative of their bonding environment.

Table 2: ¹³C NMR Chemical Shift Data for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl Carbon (C=O) | ~167 |

| Pyridine C (α to N) | ~150 |

| Pyridine C (γ to N) | ~145 |

| Pyridine C (β to N) | ~122 |

| Vinylic C (quaternary) | ~155 |

| Vinylic C (-CH) | ~118 |

| Methyl Ester C (-OCH₃) | ~52 |

Note: These are approximate chemical shift values and can vary based on experimental conditions.

The carbonyl carbon of the ester group is the most deshielded carbon and is expected to resonate at the lowest field, around 167 ppm. The carbon atoms of the pyridine ring will appear in the aromatic region, with the carbons adjacent to the nitrogen (α-carbons) and the carbon at the point of attachment to the butenoate chain (γ-carbon) being the most deshielded. The vinylic carbons of the but-2-enoate chain will have distinct chemical shifts, reflecting their different substituents. The methyl ester carbon and the other methyl group carbon will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at different frequencies, which correspond to the vibrational frequencies of the chemical bonds.

Characteristic Vibrational Frequencies of Functional Groups

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its various functional groups.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (Ester) | Stretching | ~1720 |

| C=C (Alkene) | Stretching | ~1640 |

| C=C, C=N (Pyridine) | Ring Stretching | ~1600, ~1500 |

| C-O (Ester) | Stretching | ~1250 |

| C-H (Aromatic/Vinylic) | Stretching | ~3050 |

The most prominent peak in the IR spectrum is expected to be the strong absorption band around 1720 cm⁻¹ due to the stretching vibration of the carbonyl group (C=O) of the methyl ester. The stretching vibrations of the carbon-carbon double bond (C=C) of the alkene and the pyridine ring are expected to appear in the region of 1640-1500 cm⁻¹. The C-O stretching of the ester group will likely be observed around 1250 cm⁻¹. The C-H stretching vibrations for the aromatic/vinylic and aliphatic protons will be found at approximately 3050 cm⁻¹ and 2950 cm⁻¹, respectively.

Analysis of Hydrogen Bonding Effects on IR Spectra

The presence of the nitrogen atom in the pyridine ring introduces the possibility of intermolecular hydrogen bonding, especially in the presence of protic solvents or impurities. Hydrogen bonding can influence the vibrational frequencies of the functional groups. For instance, if this compound were to form a hydrogen bond with a molecule like water, the pyridine ring stretching vibrations could be affected. Studies on pyridine and its derivatives have shown that hydrogen bonding to the nitrogen atom can cause a shift in the ring stretching modes. This interaction can lead to a broadening and a shift to higher or lower frequencies of the involved vibrational bands, providing evidence for the presence and nature of such intermolecular interactions. The specific effects on the IR spectrum of this compound would depend on the nature and strength of the hydrogen bond donor.

X-ray Diffraction (XRD) Studies

X-ray diffraction is a powerful analytical technique that provides detailed information about the atomic and molecular structure of a crystalline material. By analyzing the diffraction pattern of an X-ray beam scattered by the crystal, it is possible to determine the precise arrangement of atoms within the crystal lattice.

Single-Crystal X-ray Diffraction for Absolute Structure Determination

While specific crystallographic data for this compound is not publicly available in the Cambridge Structural Database (CSD) or other common databases, the general principles of the technique would be applied. A suitable crystal would be mounted on a goniometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern would be collected on a detector, and the data processed to yield the electron density map of the molecule. From this map, the positions of the individual atoms can be determined, leading to a complete three-dimensional model of the molecule.

For a related compound, 2-methyl-4-(pyridin-3-yl)but-3-yn-2-ol, a single-crystal X-ray diffraction study revealed a monoclinic crystal system with the space group P21/c. researchgate.net This type of detailed structural information is what would be sought for this compound to confirm its stereochemistry and conformational preferences in the solid state.

Hypothetical Crystallographic Data for this compound (Note: This table is a hypothetical representation of what a crystallographic study might reveal and is for illustrative purposes only, as specific experimental data is not available.)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | ~5.9 |

| b (Å) | ~13.4 |

| c (Å) | ~11.5 |

| β (°) | ~95.7 |

| Volume (ų) | ~906 |

| Z | 4 |

Supramolecular Assembly Analysis in Solid State

The arrangement of molecules in a crystal lattice, known as the supramolecular assembly, is governed by intermolecular interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. Understanding these interactions is crucial for predicting the physical properties of the material, including its melting point, solubility, and polymorphism.

An analysis of the crystal packing would reveal the specific distances and angles of these intermolecular contacts, providing a detailed picture of the supramolecular architecture.

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a highly sensitive method used to determine the molecular weight and elemental composition of a compound, thereby confirming its molecular formula.

For this compound, with a molecular formula of C₁₀H₁₁NO₂, the expected monoisotopic mass is 177.07898 Da. uni.lu High-resolution mass spectrometry (HRMS) would be able to measure this mass with high accuracy, typically to within a few parts per million (ppm), providing strong evidence for the proposed molecular formula.

In addition to the molecular ion peak, mass spectrometry can also provide structural information through the analysis of fragmentation patterns. The molecule can be ionized using various techniques, such as electrospray ionization (ESI) or electron ionization (EI), and the resulting ions can be fragmented. The pattern of fragment ions is characteristic of the molecule's structure.

Predicted mass spectrometry data for this compound shows several possible adducts that could be observed. uni.luuni.lu

Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | m/z |

|---|---|

| [M+H]⁺ | 178.08626 |

| [M+Na]⁺ | 200.06820 |

| [M+K]⁺ | 216.04214 |

| [M+NH₄]⁺ | 195.11280 |

| [M-H]⁻ | 176.07170 |

The observation of these ions in an experimental mass spectrum would provide conclusive evidence for the molecular weight of this compound and would be a critical component of its structural elucidation.

Derivatization Strategies and Synthetic Transformations

Modification of the Ester Group

The ester functionality in methyl 3-(pyridin-4-yl)but-2-enoate is a prime site for modification. Standard hydrolysis, typically under acidic or basic conditions, can convert the methyl ester into the corresponding carboxylic acid, 3-(pyridin-4-yl)but-2-enoic acid. This acid can then serve as a precursor for other derivatives.

Furthermore, the ester can undergo transesterification with various alcohols to yield different ester derivatives. Amidation, through reaction with amines, is another common transformation, producing a variety of amides. These reactions are fundamental in altering the molecule's physical and chemical properties. A more drastic modification involves the reduction of the ester group, which can be achieved using powerful reducing agents like lithium aluminum hydride, to furnish the corresponding allylic alcohol.

Reactions Involving the Pyridine (B92270) Nitrogen (e.g., N-oxidation, Salt Formation)

The nitrogen atom of the pyridine ring is basic and nucleophilic, making it susceptible to a range of reactions.

N-oxidation: The pyridine nitrogen can be oxidized to form the corresponding N-oxide. This transformation is typically carried out using oxidizing agents such as hydrogen peroxide or peroxy acids. N-oxidation alters the electronic properties of the pyridine ring, influencing its reactivity in subsequent reactions. researchgate.net

Salt Formation and N-Alkylation: As a base, the pyridine nitrogen readily reacts with acids to form pyridinium (B92312) salts. It can also be alkylated by reacting with alkyl halides, leading to the formation of quaternary pyridinium salts. These modifications can enhance the solubility of the compound in polar solvents.

Functionalization of the Pyridine Ring

While the pyridine ring is generally less reactive towards electrophilic substitution than benzene, functionalization is still possible. The presence of the butenoate side chain can influence the position of substitution. Conversely, nucleophilic aromatic substitution can occur, particularly if a leaving group is present on the ring or if the ring is activated by N-oxidation. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to introduce new carbon-carbon bonds at specific positions on the pyridine ring, as demonstrated in the synthesis of related thieno[3,2-b]pyridine (B153574) derivatives. mdpi.com

Transformations of the α,β-Unsaturated System

The α,β-unsaturated ester moiety is a highly reactive and synthetically useful feature of the molecule.

Conjugate Addition (Michael Addition): The electron-withdrawing nature of the ester group makes the β-carbon of the double bond electrophilic. This allows for 1,4-conjugate addition, also known as the Michael reaction, with a wide variety of nucleophiles. wikipedia.orgambeed.commasterorganicchemistry.com These can include enolates, amines, thiols, and organometallic reagents. masterorganicchemistry.comyoutube.com This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. wikipedia.org

Reduction: The carbon-carbon double bond can be selectively reduced without affecting the ester group or the pyridine ring. This is often achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or through transfer hydrogenation. mdpi.comorganic-chemistry.orglew.ro Iridium-catalyzed 1,4-reduction has also been shown to be effective for α,β-unsaturated esters. mdpi.com This transformation yields methyl 3-(pyridin-4-yl)butanoate.

Cycloaddition Reactions: The double bond can participate in cycloaddition reactions, such as the Diels-Alder reaction, where it can act as a dienophile, reacting with a conjugated diene to form a six-membered ring. thieme-connect.de

Epoxidation: The double bond can be epoxidized using reagents like meta-chloroperoxybenzoic acid (mCPBA) to form an epoxide ring.

Application as Building Blocks for Complex Heterocycles

This compound is a valuable building block for the synthesis of more complex heterocyclic systems. sigmaaldrich.com The presence of multiple reactive sites allows for its participation in various cyclocondensation and multicomponent reactions. beilstein-journals.orgrsc.org

For example, it can be used in the synthesis of pyrazole (B372694) derivatives. The general synthesis of pyrazoles often involves the reaction of a 1,3-dicarbonyl compound with a hydrazine. nih.govyoutube.com While not a 1,3-dicarbonyl itself, this compound can be a precursor to intermediates that are.

It is also a key component in the synthesis of pyrazolo[3,4-b]pyridines, which are formed by reacting 5-aminopyrazoles with compounds like α,β-unsaturated aldehydes. mdpi.comnih.gov Additionally, it serves as a precursor for creating 3,4-dihydro-2(1H)-pyridones, which are themselves important building blocks for various biologically active molecules. mdpi.com

Table of Reaction Examples

| Reaction Type | Reagent(s) | Product Type |

|---|---|---|

| Ester Hydrolysis | H₃O⁺ or OH⁻ | 3-(pyridin-4-yl)but-2-enoic acid |

| N-Oxidation | H₂O₂ or mCPBA | Methyl 3-(1-oxido-pyridin-1-ium-4-yl)but-2-enoate |

| N-Alkylation | Alkyl Halide (e.g., CH₃I) | 4-(3-methoxy-3-oxobut-1-en-1-yl)-1-methylpyridin-1-ium iodide |

| Conjugate Reduction | H₂, Pd/C | Methyl 3-(pyridin-4-yl)butanoate |

| Michael Addition | Nucleophile (e.g., R₂CuLi, RNH₂, RSH) | β-substituted butanoate derivative |

Supramolecular Chemistry and Solid State Studies

Crystal Engineering and Self-Assembly Principles

No crystallographic data or studies on the crystal packing and self-assembly of Methyl 3-(pyridin-4-yl)but-2-enoate are currently available in the public domain.

Role of Non-Covalent Interactions (e.g., Hydrogen Bonding, C-H...π)

Without crystal structure information, the specific non-covalent interactions governing the molecular assembly of this compound cannot be determined.

Template-Directed Solid-State Reactions

There are no published examples of template-directed solid-state reactions involving this compound.

Photoreactivity in Crystalline Environments

The photoreactive behavior of this compound in the solid state has not been investigated or reported in the scientific literature.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 3-(pyridin-4-yl)but-2-enoate, and how can reaction conditions be systematically optimized?

- Methodology : Focus on Claisen-Schmidt or Horner-Wadsworth-Emmons reactions for α,β-unsaturated ester synthesis. Optimize parameters such as base (e.g., NaH, KOtBu), solvent polarity (THF vs. DCM), and temperature (0°C to reflux) to improve yield and stereoselectivity. Monitor reaction progress via TLC and confirm purity via HPLC (≥95%) .

- Key Considerations : Pyridin-4-yl substituents may influence reactivity due to electronic effects; use NMR (¹H/¹³C) to verify regiochemistry and isomer ratios (E/Z) .

Q. How can structural characterization of this compound be performed to distinguish it from analogs?

- Analytical Workflow :

- NMR : Assign olefinic protons (δ ~6.0–7.5 ppm) and pyridinyl signals (δ ~8.5–8.7 ppm) to confirm conjugation .

- Mass Spectrometry : Use HRMS (ESI+) to validate molecular ion [M+H]⁺ and fragmentation patterns.

- X-ray Crystallography : Resolve stereochemistry if crystalline derivatives are obtainable .

Q. What preliminary assays are recommended to assess the biological activity of this compound?

- Screening Approaches :

- Enzyme Inhibition : Test against kinases (e.g., p38 MAPK) using ATP-competitive assays .

- Cellular Models : Evaluate cytotoxicity in cancer cell lines (IC₅₀) via MTT assays. Include pyridin-3-yl analogs as controls to assess structure-activity relationships (SAR) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in observed bioactivity between this compound and its analogs?

- Strategy : Perform molecular docking (AutoDock Vina) to compare binding affinities to target proteins (e.g., EGFR or HER2). Analyze electrostatic potential maps to identify critical interactions (e.g., hydrogen bonding with pyridinyl N) .

- Validation : Cross-reference with mutational studies (e.g., alanine scanning) to confirm predicted binding residues .

Q. What methodologies are suitable for tracking the pharmacokinetics of this compound in vivo?

- Advanced Techniques :

- Radiolabeling : Synthesize ¹¹C-labeled derivatives for PET imaging to monitor brain permeability, leveraging SV2A-targeting strategies as seen with [¹¹C]UCB-J .

- Metabolic Profiling : Use LC-MS/MS to identify phase I/II metabolites in plasma and urine .

Q. How can divergent synthetic yields be rationalized when scaling up this compound production?

- Root-Cause Analysis :

- Kinetic Studies : Use in-situ FTIR to detect intermediate stability under varying temperatures.

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) for solubility vs. side reactions (e.g., ester hydrolysis) .

Q. What strategies address discrepancies in purity assessments across batches?

- Quality Control Protocols :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.